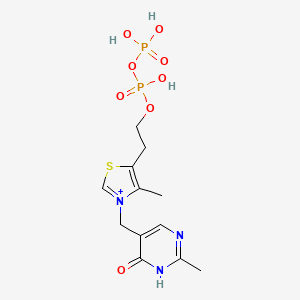

Oxythiamine(1+) pyrophosphate

Description

Historical Context of Thiamine (B1217682) Antagonist Research

The journey into thiamine antagonist research is intrinsically linked to the discovery of thiamine (Vitamin B1) itself. In the late 19th and early 20th centuries, research into nutritional deficiencies led to the identification of thiamine as the crucial factor in preventing the neurological disorder beriberi. vedantu.comwikipedia.org This discovery paved the way for the synthesis of thiamine in 1936, a milestone in vitamin research. researchgate.net

Following the elucidation of thiamine's structure and function, scientists began to develop structural analogs, or antimetabolites, to probe its biological roles. These compounds, designed to mimic thiamine and interfere with its metabolic pathways, became valuable tools. nih.gov Oxythiamine (B85929) was one of the most significant and well-studied of these early thiamine antimetabolites. mdpi.com Other antagonists, such as pyrithiamine (B133093) and bacimethrin, were also synthesized and investigated for their ability to induce thiamine deficiency and for potential therapeutic applications, including as antibiotics or cytostatics. nih.govtandfonline.comasm.org This research established the fundamental principle of using antimetabolites to competitively inhibit essential metabolic pathways.

Role of Thiamine Pyrophosphate (TPP) in Biological Systems

Thiamine itself is a precursor; its biologically active form is thiamine pyrophosphate (TPP), also known as thiamine diphosphate (B83284) (ThDP) or cocarboxylase. wikipedia.orgcornell.edu Synthesized in the cytosol by the enzyme thiamine diphosphokinase, TPP is a critical coenzyme present in all living systems. wikipedia.org Its primary function is to catalyze essential biochemical reactions, particularly those involved in carbohydrate and amino acid metabolism. vedantu.comcornell.edunih.gov

TPP is an indispensable cofactor for several key enzyme complexes:

Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. cornell.edunih.gov

α-Ketoglutarate Dehydrogenase Complex (OGDHC): A crucial enzyme within the citric acid cycle, it converts α-ketoglutarate to succinyl-CoA. cornell.edunih.gov

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): This enzyme is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edunih.gov

Transketolase (TKT): A central enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), TKT is vital for producing precursors for nucleotide synthesis (ribose-5-phosphate) and generating NADPH for reductive biosynthesis and antioxidant defense. cornell.edunih.govwikipedia.org

Through its role in these pathways, TPP is fundamental for cellular energy production (ATP), the synthesis of nucleic acids, fatty acids, and steroids, and maintaining the body's antioxidant capacity. cornell.edunih.gov

Overview of Oxythiamine(1+) Pyrophosphate as a Research Tool

Oxythiamine is a chemical analog of thiamine that functions as a potent thiamine antagonist. wikipedia.org It is primarily used as a research compound to induce a state of controlled, selective thiamine deficiency in cellular and animal models. wikipedia.org For oxythiamine to exert its inhibitory effects, it must first be converted into its active form, this compound (OTPP). This bioactivation is carried out by the same enzyme that phosphorylates thiamine, thiamine pyrophosphokinase. wikipedia.orgnih.gov

Structurally, OTPP is very similar to TPP, allowing it to bind to the active sites of TPP-dependent enzymes. wikipedia.org However, a key modification in its pyrimidine (B1678525) ring—a hydroxyl group in place of thiamine's amino group—renders it catalytically inactive. mdpi.comwikipedia.org While OTPP can occupy the enzyme's cofactor site, it cannot perform the necessary chemical reactions, specifically the stabilization of carbanion intermediates that is crucial for catalysis. wikipedia.org

As a result, OTPP acts as a competitive inhibitor, blocking the normal function of TPP-dependent enzymes. wikipedia.org This targeted inhibition disrupts core metabolic pathways, most notably the pentose phosphate pathway and the citric acid cycle. wikipedia.orgnih.gov By creating a functional thiamine deficiency, OTPP serves as an invaluable tool in diverse research fields, including oncology, microbiology, and parasitology, to study cellular metabolism and explore pathways that could be targeted for therapeutic intervention. wikipedia.orgbiorxiv.orgresearchgate.net

Research Findings on OTPP Inhibition

Detailed studies have quantified the inhibitory effects of this compound on key metabolic enzymes. It acts as a competitive inhibitor, meaning it competes with the natural coenzyme, TPP, for the enzyme's active site. The inhibition constant (Ki) is a measure of an inhibitor's potency; a lower Ki value indicates a stronger inhibitor.

| Enzyme | Metabolic Pathway | Function | Effect of OTPP Inhibition |

|---|---|---|---|

| Transketolase (TKT) | Pentose Phosphate Pathway | Produces ribose-5-phosphate (B1218738) for nucleotide synthesis and NADPH for antioxidant defense and biosynthesis. nih.govwikipedia.org | Reduces production of nucleotides and NADPH, sensitizing cells to oxidative stress and limiting proliferation. wikipedia.org |

| Pyruvate Dehydrogenase Complex (PDHC) | Glycolysis/Citric Acid Cycle Link | Converts pyruvate to acetyl-CoA, linking carbohydrate breakdown to the primary energy-generating cycle. cornell.edunih.gov | Inhibits entry of glycolytic products into the citric acid cycle, impairing mitochondrial energy production. nih.gov |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Citric Acid Cycle | A key regulatory enzyme in the citric acid cycle for ATP production. cornell.edu | Disrupts the citric acid cycle, leading to decreased cellular energy. nih.gov |

Research has determined the Ki values for OTPP with various enzymes, highlighting its potent inhibitory nature, often binding more strongly than the natural substrate, TPP (as indicated by a Ki lower than the Km for TPP).

| Enzyme | Organism/Tissue | Km for TPP (μM) | Ki for OTPP (μM) | Reference |

|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.06 | 0.025 | tandfonline.com |

| Transketolase | Rat Liver | - | 0.2 | mdpi.com |

| Transketolase | Yeast | - | ~0.03 | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H18N3O8P2S+ |

|---|---|

Molecular Weight |

426.3 g/mol |

IUPAC Name |

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C12H17N3O8P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,16,17,18,19,20,21)/p+1 |

InChI Key |

FBFAORFKQFQJGN-UHFFFAOYSA-O |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Enzymatic Formation and Metabolism of Oxythiamine 1+ Pyrophosphate

Thiamine (B1217682) Pyrophosphokinase (TPK) as a Key Phosphorylation Enzyme

The conversion of oxythiamine (B85929) to its active form, oxythiamine(1+) pyrophosphate (OTPP), is catalyzed by the enzyme thiamine pyrophosphokinase (TPK; EC 2.7.6.2). wikipedia.orgresearchgate.net TPK is the same enzyme responsible for the pyrophosphorylation of thiamine to thiamine pyrophosphate (TPP), the essential coenzyme form of vitamin B1. researchgate.netportlandpress.com This enzymatic reaction involves the transfer of a pyrophosphate group from a donor molecule, typically adenosine (B11128) triphosphate (ATP), to the hydroxyl group of oxythiamine. researchgate.netnih.gov

The phosphorylation of oxythiamine by TPK is a critical step for its biological activity. wikipedia.organu.edu.au Once converted to OTPP, it can effectively mimic TPP and bind to TPP-dependent enzymes, but it is catalytically inactive. wikipedia.org This leads to the inhibition of crucial metabolic pathways. wikipedia.org The process of phosphorylation by TPK has been observed in a wide range of organisms, including bacteria, protozoan parasites, and mammalian cells. wikipedia.org

Studies have shown that the expression of TPK can influence the sensitivity of cells to oxythiamine. For instance, overexpression of TPK in the malaria parasite Plasmodium falciparum led to a significant increase in sensitivity to oxythiamine, highlighting the enzyme's central role in activating the antimetabolite. anu.edu.auacs.org This underscores TPK's function as the primary enzyme facilitating the intracellular synthesis of the inhibitory compound OTPP.

Substrate Specificity of TPK for Oxythiamine

Thiamine pyrophosphokinase exhibits a degree of substrate promiscuity, being capable of phosphorylating not only its natural substrate, thiamine, but also various thiamine analogs, including oxythiamine. portlandpress.comnih.gov However, the efficiency of this phosphorylation varies among different analogs. Research on TPK from different sources, such as pig brain and rat brain, has demonstrated that oxythiamine is a substrate for the enzyme. nih.govbyu.edu

Kinetic studies have provided insights into the affinity of TPK for oxythiamine compared to thiamine. For rat brain TPK, the inhibition constant (K_i) for oxythiamine was determined to be 2 x 10⁻⁴ M, indicating it acts as a competitive inhibitor with respect to thiamine. byu.edu In another study, the K_i of oxythiamine for thiamine pyrophosphokinase was reported as 4.2 mM. portlandpress.com For the enzyme from Plasmodium falciparum, the Michaelis-Menten constant (K_M) for oxythiamine was found to be 145 ± 31 µM. anu.edu.au

Table 1: Kinetic Parameters of Thiamine Pyrophosphokinase for Oxythiamine

| Enzyme Source | Kinetic Parameter | Value | Reference |

|---|---|---|---|

| Rat Brain | K_i | 2 x 10⁻⁴ M | byu.edu |

| Not Specified | K_i | 4.2 mM | portlandpress.com |

| Plasmodium falciparum | K_M | 145 ± 31 µM | anu.edu.au |

Intracellular Conversion Pathways in Model Organisms

The intracellular conversion of oxythiamine to this compound has been demonstrated in various model organisms, leading to the inhibition of thiamine-dependent enzymes and subsequent metabolic disruption. wikipedia.org

Mammalian Cells: In mammalian cells, including various cancer cell lines like human pancreatic carcinoma (MIA PaCa-2) and breast cancer cells (MDA-MB-231), oxythiamine is taken up and phosphorylated by endogenous TPK. glpbio.comcaymanchem.comresearchgate.net The resulting OTPP inhibits key enzymes such as transketolase, a critical component of the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgcaymanchem.com This inhibition can lead to a decrease in the synthesis of ribose for nucleic acids and NADPH for reductive biosynthesis, ultimately affecting cell proliferation. caymanchem.com

Parasites: The malaria parasite, Plasmodium falciparum, has been a significant model for studying oxythiamine metabolism. anu.edu.aunih.gov It has been shown that P. falciparum TPK (PfTPK) effectively converts oxythiamine to OTPP. anu.edu.au This leads to the inhibition of TPP-dependent enzymes within the parasite, such as pyruvate (B1213749) dehydrogenase and oxoglutarate dehydrogenase, validating thiamine utilization as a potential drug target. anu.edu.au Overexpression of PfTPK hypersensitizes the parasites to oxythiamine, confirming the intracellular conversion pathway. anu.edu.auacs.org

Bacteria: Metabolic and transcriptomic analyses in bacteria like Pseudomonas aeruginosa have indicated that oxythiamine is converted intracellularly to OTPP. researchgate.net This subsequently inhibits several vitamin B1-dependent enzymes, sensitizing the bacteria to other drugs. researchgate.net

Yeast: In Saccharomyces cerevisiae, oxythiamine has been shown to be phosphorylated and subsequently inhibit thiamine pyrophosphate-dependent enzymes. mdpi.com

The general pathway involves the uptake of oxythiamine by the cell, followed by its phosphorylation by TPK to form OTPP. This active antimetabolite then acts as a competitive inhibitor of TPP-dependent enzymes, disrupting vital metabolic processes. wikipedia.orgresearchgate.net

Table 2: Investigated Model Organisms for Oxythiamine Conversion

| Organism | Key Findings | References |

|---|---|---|

| Mammalian Cells (e.g., cancer lines) | Intracellular phosphorylation by TPK leads to inhibition of transketolase and suppression of cell proliferation. | glpbio.comcaymanchem.comresearchgate.net |

| Plasmodium falciparum (Malaria Parasite) | PfTPK converts oxythiamine to OTPP, inhibiting essential TPP-dependent enzymes. | anu.edu.auacs.orgnih.gov |

| Pseudomonas aeruginosa (Bacteria) | Intracellular conversion to OTPP inhibits multiple vitamin B1-dependent enzymes. | researchgate.net |

| Saccharomyces cerevisiae (Yeast) | Oxythiamine is phosphorylated and inhibits TPP-dependent enzymes. | mdpi.com |

Molecular Mechanisms of Thiamine Pyrophosphate Dependent Enzyme Inhibition

Competitive Antagonism with Thiamine (B1217682) Pyrophosphate (TPP)

Oxythiamine (B85929) pyrophosphate functions as a competitive inhibitor of thiamine pyrophosphate-dependent enzymes. wikipedia.orgnih.govresearchgate.net Its structural similarity to the natural coenzyme, TPP, allows it to bind to the same cofactor binding sites on these enzymes. wikipedia.orgbiorxiv.orgnih.gov However, a critical structural modification—the substitution of the amino group on the pyrimidine (B1678525) ring with a hydroxyl group—renders OTPP catalytically inactive. wikipedia.org

While TPP facilitates enzymatic reactions by stabilizing reactive carbanion intermediates through the properties of its thiazolium ring, OTPP is unable to perform this essential function. wikipedia.org The keto group in OTPP disrupts the necessary electron delocalization within the thiazolium ring. wikipedia.org Consequently, when OTPP occupies the active site, it blocks the binding of TPP and prevents the enzymatic reaction from proceeding, leading to a functional blockade of key metabolic pathways. wikipedia.orgbiorxiv.org This competitive antagonism is the primary mechanism by which OTPP exerts its inhibitory effects. nih.gov

Inhibition Kinetics and Binding Affinities (Ki, I50 Values)

The inhibitory potency of oxythiamine pyrophosphate varies among different TPP-dependent enzymes, as demonstrated by their respective inhibition constants (Ki) and half-maximal inhibitory concentrations (I50). These values quantify the affinity of OTPP for the enzyme and the concentration required to achieve 50% inhibition.

The Pyruvate (B1213749) Dehydrogenase Complex, a critical mitochondrial enzyme complex linking glycolysis to the citric acid cycle, is a significant target of OTPP. Kinetic studies have shown that OTPP is a potent competitive inhibitor of PDHC, often exhibiting a higher binding affinity (lower Ki) than the natural coenzyme TPP (Km).

For instance, studies on porcine heart PDHC revealed a Ki value for OTPP of 0.025 µM, which is considerably lower than the Km for TPP (0.06 µM), indicating a stronger binding affinity for the inhibitor. nih.govresearchgate.netresearchgate.net Similarly, the apparent I50 value for the bison heart PDHC holoenzyme was found to be as low as 0.006 µM. nih.gov The affinity of OTPP for PDHC can vary depending on the source of the enzyme. nih.gov

| Enzyme Source | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Porcine Heart | Ki (OTPP) | 0.025 | nih.govresearchgate.netresearchgate.net |

| Km (TPP) | 0.06 | nih.govresearchgate.netresearchgate.net | |

| Bovine Heart | Ki (OTPP) | 0.04 | nih.gov |

| Km (TPP) | 0.07 | nih.gov | |

| Bovine Adrenals | Ki (OTPP) | 0.07 | nih.gov |

| Km (TPP) | 0.11 | nih.gov | |

| European Bison Heart | Ki (OTPP) | 0.23 | nih.gov |

| Km (TPP) | 0.6 | nih.gov | |

| Bison Heart (Holoenzyme) | I50 (OTPP) | 0.006 | nih.gov |

Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway, crucial for producing nucleotide precursors and NADPH. OTPP effectively inhibits transketolase activity. Studies on rat liver transketolase reported an I50 value for OTPP ranging from 0.02 to 0.2 µM. nih.gov For yeast transketolase, the inhibition is even more potent, with an I50 of approximately 0.03 µM. nih.govmdpi.com In the case of the yeast transketolase apoform, the Ki for OTPP (0.03 µM) is significantly lower than the Km for TPP (1.1 µM), highlighting a much greater affinity for the inhibitor. portlandpress.com

| Enzyme Source | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Rat Liver | I50 (OTPP) | 0.02 - 0.2 | nih.gov |

| Yeast | I50 (OTPP) | ~0.03 | nih.govmdpi.com |

| Ki (OTPP) | 0.03 | portlandpress.com | |

| Km (TPP) | 1.1 | portlandpress.com |

The 2-Oxoglutarate Dehydrogenase Complex (also known as α-ketoglutarate dehydrogenase complex) is another crucial multi-enzyme complex in the citric acid cycle. Compared to PDHC and transketolase, OGDC appears to be less sensitive to inhibition by OTPP. nih.govcore.ac.uk Kinetic data for the OGDC from bovine adrenals showed a Ki value for OTPP of approximately 30 µM, which is significantly higher than the Km for TPP (6.7 µM). nih.govportlandpress.com Research on the holoenzyme form from European bison heart reported an I50 value of 24 µM, and other studies noted that the OGDC holoenzyme is only weakly inhibited by OTPP. nih.govnih.gov

| Enzyme Source | Parameter | Value (µM) | Reference |

|---|---|---|---|

| Bovine Adrenals | Ki (OTPP) | ~30 | nih.govportlandpress.com |

| Km (TPP) | 6.7 | nih.govportlandpress.com | |

| European Bison Heart (Holoenzyme) | I50 (OTPP) | 24 | nih.gov |

OTPP also inhibits other TPP-dependent enzymes, such as pyruvate decarboxylase (PDC) and pyruvate oxidase (PO). acs.org For pyruvate decarboxylase isolated from yeast, the Ki value for OTPP was determined to be 20 µM. nih.gov This demonstrates the broad-spectrum, albeit variable, inhibitory activity of OTPP against the family of TPP-dependent enzymes. nih.govacs.org

Differential Inhibition of Cytosolic vs. Mitochondrial Enzymes

Research suggests that oxythiamine pyrophosphate may exhibit differential inhibitory effects on enzymes located in different cellular compartments. A study focusing on Saccharomyces cerevisiae indicated that OTPP might be a more potent inhibitor of mitochondrial enzymes compared to those in the cytosol. nih.gov In this study, the activity of the mitochondrial PDHC was observed to decrease by 50% in the presence of oxythiamine. nih.gov In contrast, cytosolic enzymes like pyruvate decarboxylase were less affected. nih.gov This differential effect could be attributed to various factors, including the transport of oxythiamine into mitochondria and the specific kinetics of the enzymes in their native environment. Further research has confirmed that oxythiamine treatment inhibits mitochondrial 2-oxo acid dehydrogenases (PDH and OGDH) while also affecting the cytosolic enzyme transketolase. nih.gov

Structural Basis of Enzyme-Inhibitor Interactions

The inhibitory effect of oxythiamine(1+) pyrophosphate (OTPP) on thiamine pyrophosphate (TPP)-dependent enzymes is rooted in its profound structural similarity to the natural coenzyme, TPP. wikipedia.orgresearchgate.net This resemblance allows OTPP to be recognized by and bind to the TPP-binding sites within these enzymes. wikipedia.org However, a critical chemical modification—the substitution of the 4'-amino group on the pyrimidine ring with a keto group—renders OTPP catalytically inert. wikipedia.org While it occupies the active site, it cannot perform the coenzymatic functions of TPP, leading to competitive inhibition. wikipedia.orgnih.gov The structural underpinnings of these enzyme-inhibitor interactions have been investigated through kinetic studies, computational docking, and X-ray crystallography, providing detailed insights into its binding mechanisms. nih.govscirp.orgnih.gov

Oxythiamine pyrophosphate acts as a competitive inhibitor, directly competing with TPP for the cofactor binding site on the enzyme. wikipedia.orgnih.gov This mode of inhibition means that OTPP binds to the same active site as TPP, preventing the formation of the catalytically active enzyme-coenzyme complex. The binding affinity of OTPP can be remarkably high, in some cases approaching that of the natural coenzyme.

Kinetic and computational studies have elucidated the binding modes for several TPP-dependent enzymes:

Pyruvate Dehydrogenase Complex (PDHC): Kinetic analysis of mammalian PDHC demonstrates that OTPP is a potent competitive inhibitor. The inhibition constant (Kᵢ) for OTPP is 0.025 µM, which is significantly lower than the Michaelis constant (Kₘ) for the natural coenzyme TPP (0.06 µM). nih.govresearchgate.netsciprofiles.com This indicates a very high affinity of the enzyme for the inhibitor, even stronger than for its natural substrate cofactor under these conditions. Docking analyses further support that OTPP occupies a very similar location within the active site as TPP. nih.gov

Transketolase (TKT): In silico docking studies on Plasmodium falciparum transketolase (PfTk) reveal that OTPP fits into the TPP binding site with interactions that mirror those of TPP. scirp.orgscirp.orgresearchgate.net The calculated binding energy for OTPP (-25.29 kJ/mol) is nearly identical to that of TPP, underscoring its efficacy as a competitive inhibitor. scirp.org Specific interactions include hydrogen bonds between the inhibitor's pyrimidine ring and conserved amino acid residues within the active site. scirp.orgscirp.org

Riboswitch Binding as a Structural Model: Although not an enzyme, the TPP-sensing riboswitch provides a high-resolution model for understanding how the pyrimidine portion of the ligand is recognized. Initial X-ray crystallography studies of the Arabidopsis thaliana TPP-riboswitch complexed with OTPP suggested that the inhibitor binds in its minor enol tautomeric form. nih.gov This conformation allows it to mimic the hydrogen bonding pattern of TPP's amino group with a key guanosine (B1672433) residue (G28) in the binding pocket. nih.gov However, more recent studies using a combination of spectroscopic and computational methods have challenged this view, suggesting that OTPP is, in fact, bound in its predominant 4'-keto form. mit.eduacs.orgacs.org This ongoing research highlights the subtle and complex nature of the binding mode, which may involve a specific tautomeric state being selected by the binding pocket.

Table 1: Comparative Binding Characteristics of OTPP and TPP

| Enzyme/Target | Organism/Source | Method | OTPP Binding Parameter | TPP Binding Parameter | Citation |

|---|---|---|---|---|---|

| Pyruvate Dehydrogenase Complex | Mammalian | Enzyme Kinetics | Kᵢ = 0.025 µM | Kₘ = 0.06 µM | nih.govresearchgate.netsciprofiles.com |

| Transketolase | Plasmodium falciparum | Computational Docking | Binding Energy = -25.29 kJ/mol | Binding Energy = -25.37 kJ/mol | scirp.org |

| Transketolase | Rat Liver | Enzyme Kinetics | IC₅₀ = 0.2 µM | - | nih.gov |

| TPP Riboswitch | Arabidopsis thaliana | X-ray Crystallography | Binds as enol tautomer to interact with G28 | Binds via amino group to interact with G28 | nih.gov |

The binding of OTPP to the active site is mediated by several conserved structural motifs within the enzyme that are specifically designed to recognize and bind the TPP coenzyme. science.govresearchgate.net These motifs interact with distinct chemical moieties of the OTPP molecule—the pyrophosphate group, the thiazolium ring, and the pyrimidine ring.

Pyrophosphate Binding Pocket: TPP-dependent enzymes possess a highly conserved pyrophosphate-binding domain. science.govacs.org This pocket typically contains a divalent metal ion, such as Mg²⁺, which forms ionic interactions with the negatively charged pyrophosphate tail of the coenzyme. researchgate.netacs.org Since OTPP shares an identical pyrophosphate group, it engages in the same crucial interactions, anchoring it within the active site. acs.org

Thiazolium Ring Interactions: The thiazolium ring of OTPP is identical to that of TPP. This part of the molecule fits into a hydrophobic pocket in the enzyme, often participating in π-π stacking interactions with aromatic amino acid residues like phenylalanine. scirp.orgresearchgate.net

Table 2: Interaction of OTPP Moieties with Enzyme Cofactor Binding Motifs

| OTPP Moiety | Conserved Enzyme Motif/Residues | Type of Interaction | Citation |

|---|---|---|---|

| Pyrophosphate Group | Divalent metal ion (e.g., Mg²⁺) in pyrophosphate pocket | Ionic interactions | researchgate.netacs.org |

| Thiazolium Ring | Hydrophobic pocket, Phenylalanine residues (e.g., Phe⁴⁴¹, Phe⁴⁴⁴ in PfTk) | π-π stacking, hydrophobic interactions | scirp.orgresearchgate.net |

Interactions with Thiamine Pyrophosphate Sensing Riboswitches

Recognition and Binding to TPP Riboswitch RNA Aptamers

The aptamer domain of the TPP riboswitch is a highly conserved RNA structure responsible for selectively binding its cognate ligand, TPP, and discriminating against closely related analogs mdpi.comnih.gov. The recognition of oxythiamine(1+) pyrophosphate involves specific interactions with the pyrimidine (B1678525) moiety of the molecule. Studies have shown that the TPP aptamer does not extensively sense the thiazolium ring of TPP, which allows it to bind synthetic compounds like OTPP where this part of the molecule is altered portlandpress.com.

A key aspect of OTPP recognition is the tautomeric state of its pyrimidine ring. Spectroscopic, biochemical, and computational analyses have revealed that while the unbound form, oxythiamine (B85929) (OxyT), can exist in multiple tautomeric forms, the bound OTPP is stabilized in a specific form to maintain crucial interactions within the riboswitch binding pocket mit.edu. Specifically, in the eukaryotic TPP-riboswitch from Arabidopsis thaliana, the pyrimidine ring of OTPP is stabilized in its enol tautomeric form. This conformation allows it to preserve key hydrogen bonding interactions with a conserved guanosine (B1672433) residue (G28), mimicking the binding of the natural ligand, TPP acs.orgnih.gov. In contrast, studies on the E. coli thiM riboswitch suggest that bound OTPP likely exists as a 4'-keto tautomer that is protonated at the N1' position mit.edu. This difference highlights potential variations in the binding pockets of prokaryotic and eukaryotic TPP riboswitches.

While OTPP can effectively bind to the TPP riboswitch, its affinity is generally reduced compared to the native ligand, TPP. This reduced affinity is attributed to its failure to induce the same degree of structural modulation in the RNA as TPP nih.gov. The binding affinities of TPP and its analogs, including OTPP, are crucial for the riboswitch's ability to function as a precise genetic switch, responding to fluctuations in intracellular TPP concentrations nih.govnih.gov.

| Ligand | Dissociation Constant (KD) | Reference |

|---|---|---|

| Thiamine (B1217682) Pyrophosphate (TPP) | 8 nM | portlandpress.comnih.gov |

| Triazolethiamine Pyrophosphate (TTPP) | 370 nM | nih.govfrontiersin.org |

| Thiamine Monophosphate (TMP) | ~800 nM - 1.6 µM | portlandpress.com |

| Thiamine | 1 - 2 µM | portlandpress.com |

Structural Analysis of this compound-Riboswitch Complexes

X-ray crystallography has provided high-resolution insights into the structural basis of OTPP recognition by TPP riboswitches. The crystal structure of the Arabidopsis thaliana TPP-riboswitch in complex with OTPP reveals the precise atomic interactions that govern binding acs.orgnih.gov.

The most significant structural feature of the OTPP-riboswitch complex is the conformation of the pyrimidine ring. As mentioned, in the eukaryotic complex, the enol tautomer of OTPP's pyrimidine ring is stabilized. This allows for the formation of specific hydrogen bonds with the guanosine at position 28, which are critical for ligand recognition and are also observed in the TPP complex acs.orgnih.gov. The ability of the riboswitch to adapt to the slightly different electronic and steric properties of OTPP, while preserving key interactions, demonstrates the plasticity of the RNA binding pocket nih.gov. This adaptive recognition is a hallmark of how the riboswitch can bind various metabolites while still maintaining a preference for its cognate ligand nih.gov.

| OTPP Moiety | Interacting Riboswitch Residue/Component | Nature of Interaction | Reference |

|---|---|---|---|

| Pyrimidine Ring (enol form) | Guanosine 28 (G28) | Hydrogen Bonding | acs.orgnih.gov |

| Pyrophosphate Group | Mg²⁺ ions and surrounding nucleotides | Metal ion coordination, hydrogen bonds | nih.govnih.gov |

Mechanistic Framework for Riboswitch Activation

The binding of a ligand to the riboswitch aptamer domain is the first step in a cascade of events that leads to the regulation of gene expression. This process is driven by ligand-induced conformational changes that alter the secondary and tertiary structure of the downstream expression platform nih.govspringernature.com. The interaction with OTPP provides a model for understanding this mechanistic framework.

The activation of the TPP riboswitch follows an "induced-fit" mechanism nih.gov. In the absence of a ligand, the riboswitch exists in a more open and flexible conformation researchgate.net. Upon the initial binding of a ligand like OTPP, the aptamer domain undergoes a significant conformational rearrangement, leading to a more compact and stable structure mdpi.comnih.gov. This stabilization extends to conserved tertiary contacts adjacent to the P1 helix, a critical structural element that often forms part of the genetic switch nih.gov.

The binding of OTPP, although with lower affinity than TPP, is sufficient to trigger this conformational switch. The stabilization of the aptamer domain upon ligand binding dictates the folding of the expression platform, which can either form an anti-terminator hairpin, allowing gene expression, or a terminator hairpin, halting transcription nih.gov. In other cases, the conformational change can sequester the ribosome binding site, thereby inhibiting translation mdpi.comribocentre.org. The ability of OTPP to induce these changes, albeit less efficiently than TPP, underscores the principle that the stabilization of the aptamer's three-dimensional structure is the key mechanistic event that the riboswitch harnesses to control gene synthesis nih.gov.

Biochemical and Cellular Impact of Oxythiamine 1+ Pyrophosphate on Metabolism

Modulation of Central Carbon Metabolic Pathways

OTPP significantly perturbs the central carbon metabolism by targeting key enzymes that bridge major pathways, leading to a cascade of downstream effects.

The most prominent effect of OTPP is the inhibition of transketolase, a crucial enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmdpi.com This pathway is vital for generating nucleotide precursors and maintaining cellular redox balance.

Reduced Nucleotide Synthesis: Transketolase inhibition by OTPP blocks the synthesis of ribose-5-phosphate (B1218738) (R5P), a fundamental building block for RNA and DNA. nih.govspandidos-publications.com This shortage of nucleic acid precursors can impede cell proliferation and induce cell cycle arrest, often in the G1 phase. nih.gov

Impaired NADPH Production: The PPP is a major source of cellular NADPH, which is essential for antioxidant defense and anabolic processes. mdpi.comspandidos-publications.com By disrupting the flow of intermediates in the non-oxidative branch, OTPP indirectly curtails the cell's capacity to regenerate NADPH, weakening its defenses against oxidative stress. researchgate.net

OTPP acts as a potent competitive inhibitor of key TPP-dependent enzyme complexes that are central to glucose oxidation. nih.gov

Pyruvate (B1213749) Dehydrogenase Complex (PDHC) Inhibition: PDHC links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. mdpi.comlibretexts.org OTPP competitively inhibits PDHC, creating a bottleneck that prevents glycolytic products from entering the TCA cycle for complete oxidation. nih.govnih.gov Kinetic studies have demonstrated OTPP's high affinity for PDHC, with inhibition constants (Ki) significantly lower than the Michaelis constant (Km) for the natural coenzyme, TPP. nih.gov

2-Oxoglutarate Dehydrogenase Complex (OGDHC) Inhibition: OTPP also targets the 2-oxoglutarate dehydrogenase complex (also known as α-ketoglutarate dehydrogenase), a rate-limiting enzyme within the TCA cycle itself. mdpi.comresearchgate.net This further disrupts the cycle, severely impacting the cell's primary pathway for energy generation.

| Enzyme Source | Km for TPP (μM) | Ki for OTPP (μM) | Reference |

|---|---|---|---|

| Porcine Heart | 0.06 | 0.025 | nih.gov |

| Bovine Adrenals | 0.11 | 0.07 | nih.gov |

Effects on Amino Acid and Lipid Metabolism Pathways

The disruption of central carbon metabolism by OTPP has significant repercussions for the biosynthesis of amino acids and lipids.

Amino Acid Synthesis: The inhibition of transketolase reduces the availability of erythrose-4-phosphate, a precursor for the synthesis of aromatic amino acids. The impairment of the TCA cycle also limits the supply of intermediates, such as α-ketoglutarate, which are necessary for the synthesis of several non-essential amino acids.

Lipid Metabolism: Fatty acid synthesis is an anabolic process that heavily relies on the reducing power of NADPH generated by the PPP. mdpi.comnih.gov By inhibiting transketolase and thereby reducing NADPH production, OTPP consequently hampers the cell's ability to synthesize fatty acids. nih.gov Studies in some fungal species have shown that oxythiamine can alter the cellular lipid profile, specifically decreasing the content of polyunsaturated fatty acids. nih.gov

Cellular Energetics and Redox State Perturbations

By targeting enzymes at the heart of cellular respiration and antioxidant defense, OTPP profoundly disturbs cellular energy production and redox homeostasis.

Cellular Energetics: The dual inhibition of the PDHC and OGDHC complexes by OTPP severely constrains the TCA cycle, which is the main engine for the production of ATP through oxidative phosphorylation. researchgate.net This leads to a significant deficit in high-energy compounds like ATP and GTP, compromising cellular energy status. researchgate.net

Redox State: A primary consequence of PPP dysregulation is the diminished production of NADPH. researchgate.net NADPH is the principal currency for maintaining a reduced intracellular environment, primarily by regenerating the key antioxidant molecules glutathione (B108866) and thioredoxin. researchgate.net A lack of NADPH cripples these antioxidant systems, leading to an accumulation of reactive oxygen species (ROS) and a shift towards a pro-oxidant state, inducing oxidative stress. researchgate.netnih.govnih.gov

Influence on Cellular Signaling Pathways

The widespread metabolic disruption and oxidative stress induced by OTPP trigger significant alterations in cellular signaling pathways, often culminating in programmed cell death.

Advanced Methodologies in Oxythiamine 1+ Pyrophosphate Research

Spectroscopic Probing of Tautomeric Forms (Two-dimensional Infrared (2D IR), Fourier-transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy)

The existence of multiple tautomeric forms of oxythiamine (B85929) pyrophosphate (OxyTPP) and its non-phosphorylated precursor, oxythiamine (OxyT), has been rigorously investigated through a combination of advanced spectroscopic techniques. nih.govnih.govacs.org These studies are crucial as the structural diversity introduced by tautomerism can act as a switching mechanism in biological processes, such as the interaction of OxyTPP with the thiamine (B1217682) pyrophosphate (TPP) riboswitch. nih.govacs.org

A multi-faceted approach employing Two-dimensional Infrared (2D IR) spectroscopy, Fourier-transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in identifying and quantifying these tautomeric states. nih.govnih.gov Traditional NMR methods face limitations in resolving tautomers of heterocycles like oxythiamine under physiological aqueous conditions because the tautomerization occurs on a very fast, nanosecond timescale. nih.gov To overcome this, 2D IR spectroscopy, an optical analog of 2D NMR with picosecond time resolution, was utilized. This technique allows for the direct observation of the tautomerization process. nih.gov

Variable-temperature FTIR spectroscopy has been applied to study OxyT in solution, with spectra recorded across a range of temperatures (e.g., 5°C to 90°C) to analyze the populations of different tautomers at equilibrium. nih.gov These experimental findings are often coupled with Density Functional Theory (DFT) calculations to assign the observed spectral features to specific tautomeric structures. nih.gov

Through the combined application of these spectroscopic methods, researchers have successfully identified all three possible tautomers of unbound OxyT. nih.govnih.gov The predominant form is the 4'-keto-N1'H tautomer, followed by the 4'-keto-N3'H tautomer, and the minor 4'-enol tautomer. nih.gov When bound to the TPP riboswitch, data suggests that OxyTPP primarily exists as a 4'-keto tautomer, which is likely protonated at the N1' position. nih.govnih.govacs.org

Key Research Findings from Spectroscopic Probing of Oxythiamine Tautomers

| Spectroscopic Method | Sample Analyzed | Key Findings | Reference |

| 2D IR Spectroscopy | Oxythiamine (OxyT) | Directly observed and characterized all possible tautomeric forms, overcoming the timescale limitations of NMR for this specific process. | nih.gov |

| FTIR Spectroscopy | Oxythiamine (OxyT) | Variable-temperature experiments allowed for the quantification of the relative populations of the different tautomers in solution. | nih.gov |

| NMR Spectroscopy | Oxythiamine (OxyT) | Provided foundational structural information but was unable to resolve the rapid tautomerization process under physiological aqueous conditions on its own. | nih.gov |

| Combined Analysis | OxyT & OxyTPP | Identified three distinct tautomers of unbound OxyT and determined that the bound form of OxyTPP is predominantly a 4'-keto tautomer. | nih.govnih.govacs.org |

These spectroscopic investigations provide a detailed mechanistic framework for understanding how molecules like OxyTPP interact with biological targets such as RNA riboswitches. nih.govacs.org The ability to dissect the fine details of tautomerism is critical for comprehending the ligand recognition and regulatory functions in biological systems. nih.gov

Isotopic Labeling and Binding Isotope Effects (BIEs)

Isotopic labeling, in conjunction with the measurement of Binding Isotope Effects (BIEs), serves as a powerful and sensitive method to probe the specific tautomeric and protonation state of OxyTPP when it is bound to a biological receptor, such as the TPP riboswitch. nih.govnih.gov This technique provides insights that are often inaccessible through other spectroscopic methods alone, especially for characterizing minor tautomeric forms within a ligand-receptor complex. nih.govacs.org

The methodology involves the synthesis of OxyTPP with isotopic labels at specific atomic positions. For instance, double-labeling of the pyrimidine (B1678525) ring of OxyT can be performed to facilitate BIE measurements. nih.gov By comparing the binding affinity of the isotopically labeled ligand to that of the unlabeled ligand, researchers can deduce subtle changes in bonding and structure that occur upon binding. These changes are directly related to the tautomeric state of the molecule in the bound form. nih.gov

In the study of OxyTPP's interaction with the TPP riboswitch, BIE data were crucial in determining the structure of the bound ligand. The results strongly suggested that OxyTPP adopts a 4'-keto tautomer form. nih.govnih.gov Furthermore, the data indicated that this keto tautomer is likely protonated at the N1' position of the pyrimidine ring when complexed with the RNA aptamer. nih.govnih.govacs.org This finding was significant because structural studies had previously predicted that the riboswitch binds to a minor tautomeric form of OxyTPP, and the BIE data provided direct experimental evidence to clarify the precise nature of the bound state. nih.gov

The combination of isotopic labeling and BIEs with other techniques like spectroscopy and computational modeling provides a comprehensive picture of ligand recognition. nih.govnih.gov This integrated approach has been highlighted as a robust framework for revealing the fine details of tautomerism in biological systems, which is suspected to be a key regulatory mechanism in many RNA-mediated processes. nih.govacs.org

Summary of Isotopic Labeling and BIE Findings for OxyTPP

| Technique | Focus of Study | Key Finding | Implication | Reference |

| Binding Isotope Effects (BIEs) | Tautomeric state of OxyTPP bound to the TPP riboswitch | The bound ligand exists as a 4'-keto tautomer. | Clarifies the specific molecular form responsible for biological recognition and interaction with the RNA target. | nih.govnih.gov |

| Binding Isotope Effects (BIEs) | Protonation state of bound OxyTPP | The 4'-keto tautomer is likely protonated at the N1' position. | Provides detailed insight into the specific hydrogen bonding interactions between the ligand and the riboswitch binding pocket. | nih.govnih.govacs.org |

Computational Modeling and Docking Analyses

Computational modeling and docking analyses are indispensable tools in the study of OxyTPP, providing a theoretical framework to interpret experimental data and to visualize molecular interactions at an atomic level. nih.govnih.gov These in silico methods are frequently used alongside spectroscopic and biochemical techniques to build a comprehensive understanding of how OxyTPP and its derivatives interact with biological targets, such as enzymes and RNA riboswitches. nih.govnih.gov

DFT (Density Functional Theory) calculations have been employed to compute the IR spectra of the different tautomers of oxythiamine (OxyT). nih.gov By comparing these calculated spectra with the experimental data obtained from FTIR spectroscopy, researchers can confidently assign specific vibrational bands to each tautomer, aiding in their identification and quantification. nih.gov

Molecular docking simulations are used to predict the binding poses and affinities of OxyTPP and related thiamine analogs within the active sites of enzymes or the binding pockets of riboswitches. nih.govnih.gov For example, docking analyses of OxyTPP at the active centers of thiamine-dependent enzymes like transketolase and pyruvate (B1213749) dehydrogenase indicate a localization very similar to that of the natural cofactor, thiamine pyrophosphate (TPP). nih.gov This suggests a competitive binding mechanism. nih.gov Such studies typically calculate docking affinities (measured in kcal/mol) to quantify the stability of the ligand-receptor complex. For instance, in one study, the docking affinity for OxyTPP with a specific enzyme was found to be -9.1 kcal/mol, with a minimum affinity recorded at -9.5 kcal/mol. nih.gov

These computational approaches are also valuable for comparing the binding of different thiamine antimetabolites. Docking studies have compared the affinity of OxyTPP with other analogs, like 2'-methylthiamine pyrophosphate, for various enzymes. nih.gov Furthermore, simulations have been used to investigate the binding of N3-pyridyl thiamine (N3PT) to thiamine pyrophosphokinase (TPK), revealing an almost identical binding mode to that of thiamine. nih.gov This computational insight helps explain experimental observations, such as why overexpression of TPK sensitizes cells to N3PT. nih.gov

Examples of Computational Modeling in Oxythiamine Research

| Computational Method | Target | Purpose | Key Finding | Reference |

| DFT Calculations | Oxythiamine Tautomers | To compute theoretical IR spectra for comparison with experimental data. | Aided in the definitive assignment of spectral features to the 4'-keto and 4'-enol tautomers. | nih.gov |

| Molecular Docking | Transketolase, Pyruvate Dehydrogenase | To analyze the binding mode and affinity of OxyTPP in enzyme active sites. | OxyTPP binds in a similar location to TPP, suggesting competitive inhibition. The calculated mean docking affinity was -9.1 kcal/mol. | nih.gov |

| Molecular Docking | Thiamine Pyrophosphokinase (TPK) | To compare the binding of thiamine, oxythiamine, and 2'-methylthiamine. | 2'-methylthiamine showed a better docking affinity (ΔG -8.2 kcal/mol) than oxythiamine (ΔG -7.0 kcal/mol). | researchgate.net |

| Molecular Docking | Thiamine Pyrophosphokinase (TPK) | To understand the binding of the analog N3-pyridyl thiamine (N3PT). | N3PT exhibits a binding mode nearly identical to that of the natural substrate, thiamine. | nih.gov |

Enzyme Activity and Kinetic Assays

Enzyme activity and kinetic assays are fundamental experimental procedures for elucidating the biochemical mechanism of action of Oxythiamine(1+) pyrophosphate. These assays quantify the effect of OxyTPP on the function of specific enzymes, typically those that depend on thiamine pyrophosphate (TPP) as a cofactor. Oxythiamine is a thiamine antimetabolite that can be phosphorylated by thiamine pyrophosphokinase (TPK) to form OxyTPP. nih.gov This analog then competes with the endogenous TPP, inhibiting TPP-dependent enzymes. nih.gov

Kinetic assays are used to determine key parameters such as the inhibition constant (Ki), which quantifies the potency of an inhibitor. For example, studies on derivatives of thiamine analogs have determined Ki values against enzymes like porcine pyruvate dehydrogenase, showing that some analogs can be potent TPP competitive inhibitors with affinities approaching that of TPP itself. nih.gov The inhibitory effects of OxyTPP are central to its biological activity, including its potential as an anticancer agent, by disrupting crucial metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway and glucose metabolism. nih.gov

Researchers have demonstrated that OxyTPP inhibits TPP-dependent enzymes within the malaria parasite, Plasmodium falciparum, leading to parasite death both in vitro and in vivo. nih.gov The activity of potential inhibitors is often assessed using cell proliferation assays, where the half-maximal inhibitory concentration (IC50) is measured. In one comparative study, the thiamine analog N3-pyridyl thiamine (N3PT), which also acts as a transketolase inhibitor after conversion to its pyrophosphate form, was found to have an IC50 value 10-fold lower than that of oxythiamine against P. falciparum. nih.gov

These assays often involve measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. The reaction can be monitored using various detection methods, such as spectrophotometry, by tracking the change in absorbance of a substrate or product over time. The data from these experiments are crucial for understanding the structure-activity relationship of thiamine analogs and for the development of more potent and selective inhibitors.

Comparative Inhibitory Activity of Thiamine Analogs

| Compound | Target Organism/Enzyme | Metric | Value | Significance | Reference |

| Benzoyl ester thiamine analog | Porcine Pyruvate Dehydrogenase | Ki | 54 nM | Demonstrates potent competitive inhibition, with affinity nearly matching the natural cofactor TPP. | nih.gov |

| Oxythiamine | Plasmodium falciparum | IC50 | >10-fold higher than N3PT | Serves as a benchmark for comparing the potency of new thiamine analog antimalarials. | nih.gov |

| N3-pyridyl thiamine (N3PT) | Plasmodium falciparum | IC50 | 10-fold lower than oxythiamine | Identified as a more potent antiplasmodial thiamine analog. | nih.gov |

Proteomic and Transcriptomic Profiling Techniques

While direct proteomic and transcriptomic profiling studies focusing specifically on this compound are not extensively detailed in the provided search results, the broader context of thiamine metabolism and the action of its antimetabolites allows for an understanding of how these techniques could be applied. Proteomic and transcriptomic analyses are powerful, high-throughput methods used to obtain a global view of protein and gene expression levels, respectively, within a cell or organism under specific conditions.

In the context of OxyTPP research, these methodologies would be employed to uncover the downstream cellular responses to the inhibition of thiamine-dependent enzymes. For instance, treating cancer cells with oxythiamine would lead to the formation of OxyTPP, which inhibits enzymes like transketolase. nih.gov

Hypothetical Application of Proteomic and Transcriptomic Profiling:

Transcriptomic Profiling (e.g., RNA-Seq): This technique could be used to compare the mRNA levels in cells treated with oxythiamine versus untreated control cells. One would expect to see changes in the expression of genes involved in metabolic pathways that are affected by the inhibition of TPP-dependent enzymes. For example, cells might upregulate genes involved in alternative pathways for glucose metabolism or nucleotide synthesis to compensate for the block in the pentose phosphate pathway. Genes related to cellular stress and apoptosis might also be differentially expressed, reflecting the cytotoxic effects of the compound.

Proteomic Profiling (e.g., Mass Spectrometry-based proteomics): This approach would identify and quantify changes in the cellular proteome following oxythiamine treatment. Researchers could observe changes in the levels of the TPP-dependent enzymes themselves or in proteins that are part of the affected metabolic networks. For example, a buildup of substrates of inhibited enzymes might trigger signaling cascades that alter the expression of specific proteins. Post-translational modifications of proteins, which can also be detected by proteomics, might also change in response to the metabolic stress induced by OxyTPP.

By integrating data from these profiling techniques, researchers can construct a detailed map of the cellular pathways perturbed by OxyTPP. This information is invaluable for fully understanding its mechanism of action, identifying potential biomarkers of drug response, and discovering new therapeutic applications or potential off-target effects.

Genetic Approaches: Gene Overexpression and Mutation Studies (e.g., TPK)

Genetic approaches, particularly gene overexpression and mutation studies, are pivotal in validating the mechanism of action of thiamine analogs like oxythiamine. nih.gov These techniques allow researchers to directly test the role of specific proteins, such as thiamine pyrophosphokinase (TPK), in the activation and efficacy of these compounds. nih.govresearchgate.net

Oxythiamine itself is a prodrug that must be converted into its active form, OxyTPP, by the enzyme TPK. nih.gov This phosphorylation step is a critical prerequisite for its ability to inhibit TPP-dependent enzymes. A key strategy to confirm this bioactivation pathway is to manipulate the expression of the TPK gene in a model system.

A powerful example of this approach is seen in research on the malaria parasite, Plasmodium falciparum. To investigate the action of the thiamine analog N3-pyridyl thiamine (N3PT), which, like oxythiamine, is presumed to require phosphorylation, scientists created a transgenic parasite line that overexpresses TPK. nih.gov When this genetically modified line was exposed to N3PT, it was found to be hypersensitized to the compound compared to the wild-type parasites. nih.gov This result provides strong evidence that TPK is indeed responsible for converting N3PT into its active pyrophosphate form, thereby enhancing its antiplasmodial activity. Conversely, mutations that inactivate TPK would be expected to confer resistance to both oxythiamine and N3PT.

These genetic manipulation studies are crucial for several reasons:

Target Validation: They confirm that the intended enzyme (TPK) is responsible for the bioactivation of the compound.

Mechanism of Action: They support the hypothesis that phosphorylation is a necessary step for the drug's inhibitory effects.

Resistance Mechanisms: They can help predict potential mechanisms of drug resistance (e.g., downregulation or mutation of TPK) that might arise in a clinical or field setting.

By combining genetic modifications with enzyme kinetic assays and computational docking studies, researchers can build a robust and cohesive model of how thiamine antimetabolites function at the molecular and cellular level. nih.govresearchgate.net

Findings from Genetic Studies on Thiamine Analogs

| Genetic Modification | Organism/Cell Line | Compound Tested | Key Finding | Conclusion | Reference |

| Overexpression of TPK | Plasmodium falciparum | N3-pyridyl thiamine (N3PT) | The transgenic line showed hypersensitivity to N3PT. | Confirms that TPK is responsible for the bioactivation of N3PT, enhancing its antiparasitic effect. | nih.gov |

Comparative Analysis with Other Thiamine Antimetabolites

Structural Analogues and Their Inhibitory Potencies

The inhibitory power of thiamine (B1217682) antimetabolites is intrinsically linked to their structural similarity to TPP, allowing them to compete for and bind to TPP-dependent enzymes. However, subtle molecular modifications distinguish their potency and, in some cases, their mechanism of inhibition.

Pyrithiamine (B133093), upon conversion to its pyrophosphate form (PTPP), acts as a potent inhibitor of thiamine metabolism. nih.gov Unlike oxythiamine (B85929), which primarily inhibits TPP-dependent enzymes, pyrithiamine also interferes with the phosphorylation of thiamine to TPP by inhibiting the enzyme thiamine pyrophosphokinase. nih.gov PTPP can bind to the TPP riboswitch, an mRNA regulatory element, thereby affecting gene expression related to thiamine biosynthesis and transport. biu.ac.il The presence of a pyridine (B92270) ring instead of the thiazole (B1198619) ring in thiamine is a key structural feature of pyrithiamine. This modification allows it to be a substrate for thiamine pyrophosphokinase, leading to the formation of PTPP, which then inhibits TPP-dependent enzymes. nih.gov

3-Deazathiamine pyrophosphate (DATPP) is a notably potent competitive inhibitor of TPP-dependent enzymes. nih.govnih.gov A key structural difference in 3-deazathiamine is the replacement of the nitrogen atom at the N3 position of the thiazole ring with a carbon atom. nih.gov This alteration prevents the formation of the catalytically crucial ylide intermediate, a key step in the function of TPP-dependent enzymes. nih.gov Kinetic studies have demonstrated that DATPP is a significantly stronger competitive inhibitor of the mammalian pyruvate (B1213749) dehydrogenase complex (PDHC) than OTPP. nih.govnih.gov For instance, the inhibition constant (Ki) of DATPP for PDHC was found to be 0.0026 μM, which is approximately 10 times lower than that of OTPP (Ki = 0.025 μM). nih.govnih.govresearchgate.net Both of these are considerably lower than the Michaelis constant (Km) for TPP, which is 0.06 μM, indicating a high affinity of these inhibitors for the enzyme. nih.govnih.gov DATPP has also been shown to be a powerful inhibitor of other TPP-dependent enzymes, such as pyruvate decarboxylase from Zymomonas mobilis and the E1 subunit of α-ketoglutarate dehydrogenase from E. coli. nih.govrsc.org

2'-Methylthiamine is another thiamine analogue where a methyl group is added at the C-2 carbon of the thiazole ring. This modification is hypothesized to impede the formation of the ylide, thereby inhibiting thiamine-dependent processes. nih.gov Docking analyses suggest that 2'-methylthiamine pyrophosphate has a binding affinity for pyruvate dehydrogenase that is comparable to, though slightly less than, thiamine pyrophosphate and oxythiamine pyrophosphate. mdpi.com Specifically, the minimum docking affinities were reported as -9.8 kcal/mol for thiamine pyrophosphate, -9.5 kcal/mol for oxythiamine pyrophosphate, and -9.2 kcal/mol for 2'-methylthiamine pyrophosphate. mdpi.com However, in terms of inhibiting cancer cell growth, oxythiamine has been found to be more effective than 2'-methylthiamine. researchgate.netnih.gov Other derivatives, such as those with a neutral aromatic ring replacing the positively charged thiazolium ring of TPP, are common strategies in the design of TPP-competitive inhibitors. cam.ac.ukrsc.org

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

The relationship between the chemical structure of thiamine analogues and their ability to inhibit enzymes is a critical area of study. The primary locus of inhibition for many thiamine-related compounds is the positively charged quaternary nitrogen atom in the thiazole ring. nih.gov

For competitive inhibitors like OTPP and DATPP, the structural similarity to TPP is paramount for binding to the active site of TPP-dependent enzymes. nih.govcam.ac.uk The lack of the amino group in the pyrimidine (B1678525) ring of OTPP and the absence of the N3 nitrogen in the thiazole ring of DATPP are key modifications that, while allowing binding, prevent the catalytic function of the enzyme. nih.gov The significantly lower Ki value of DATPP compared to OTPP for PDHC suggests that the prevention of ylide formation due to the carbon substitution in the thiazole ring is a more effective inhibitory strategy than the removal of the amino group in the pyrimidine ring. nih.gov

SAR studies also explore how modifications to different parts of the thiamine molecule affect inhibitory potency and selectivity. For instance, introducing substituents onto the central ring can enhance selectivity for particular TPP-dependent enzymes by interacting with the substrate-binding pockets, which vary among different enzymes. chemrxiv.orgchemrxiv.org

Differential Cellular Uptake and Intracellular Processing of Analogues

The effectiveness of a thiamine antimetabolite is not solely determined by its enzyme inhibitory potency but also by its ability to be transported into cells and subsequently phosphorylated to its active pyrophosphate form. chemrxiv.org Thiamine and its analogues are taken up by cells via specific transporters, such as thiamine transporters THTR1 and THTR2. researchgate.net

Differences in physicochemical properties among analogues can lead to variations in their transport across the cell membrane. For example, despite DATPP being a more potent inhibitor of PDHC in vitro, its precursor, 3-deazathiamine (DAT), shows a significantly lower cytostatic effect on HeLa cells compared to oxythiamine (OT). nih.govnih.gov This discrepancy is attributed to the difficulty in transporting DAT across the cell membrane. nih.govnih.gov

Once inside the cell, these analogues must be pyrophosphorylated by thiamine pyrophosphokinase to become active inhibitors. nih.gov Pyrithiamine is a potent inhibitor of this enzyme, which adds another layer to its mechanism of action by blocking the activation of thiamine itself. nih.gov In contrast, oxythiamine appears to be readily transported and phosphorylated, contributing to its significant cytostatic effects. nih.govmdpi.com The limited effect of 2'-methylthiamine on HeLa cells, despite its potential to inhibit thiamine pyrophosphokinase, is also thought to be due to challenges with its cellular transport. nih.govmdpi.comnih.gov

Table of Inhibitory Potencies

| Compound | Enzyme | Organism/Tissue | Ki (μM) | Km of TPP (μM) |

|---|---|---|---|---|

| Oxythiamine Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.025 | 0.06 |

| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | 0.0026 | 0.06 |

| 3-Deazathiamine Pyrophosphate (DATPP) | Pyruvate Decarboxylase | Zymomonas mobilis | <0.000014 | - |

| 3-Deazathiamine Pyrophosphate (DATPP) | α-Ketoglutarate Dehydrogenase (E1 subunit) | E. coli | 0.005 | - |

| Oxythiamine Pyrophosphate (OTPP) | 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | ~30 | 6.7 |

Oxythiamine 1+ Pyrophosphate in Model Organism Studies

Investigations in Yeast (Saccharomyces cerevisiae)

Saccharomyces cerevisiae has been a valuable model for elucidating the metabolic effects of oxythiamine (B85929) pyrophosphate. Oxythiamine is taken up by yeast cells and phosphorylated to oxythiamine pyrophosphate, which then interferes with thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes.

Initial studies demonstrated that exposure to oxythiamine leads to a decrease in the specific activity of cytosolic enzymes such as transketolase and pyruvate (B1213749) decarboxylase during the early phases of cultivation. However, a notable observation was that after 12 hours of cultivation, the specific activity of these cytosolic enzymes increased in oxythiamine-treated cells. This increase in pyruvate decarboxylase activity was accompanied by a rise in the amount of the enzyme protein, suggesting a compensatory cellular response.

In stark contrast, mitochondrial enzymes, specifically the pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes, were consistently inhibited by oxythiamine throughout the duration of the experiments. This sustained inhibition of crucial mitochondrial enzymes is believed to be the primary reason for the observed significant decrease in the growth rate and viability of yeast cells when cultured in the presence of oxythiamine. The differential impact on cytosolic versus mitochondrial enzymes highlights the compartmentalized metabolic regulation within the yeast cell.

**Table 1: Effect of Oxythiamine on Thiamine Pyrophosphate-Dependent Enzymes in *Saccharomyces cerevisiae***

| Enzyme | Location | Initial Effect | Later Effect (after 12h) |

|---|---|---|---|

| Transketolase | Cytosol | Decreased Activity | Increased Activity |

| Pyruvate Decarboxylase | Cytosol | Decreased Activity | Increased Activity |

| Pyruvate Dehydrogenase Complex | Mitochondria | Inhibited | Inhibited |

| 2-Oxoglutarate Dehydrogenase Complex | Mitochondria | Inhibited | Inhibited |

Research in Parasitic Organisms (Plasmodium falciparum, Leishmania donovani, P. knowlesi, P. berghei)

Thiamine metabolism is a validated target for antimalarial drug development, and oxythiamine pyrophosphate has been instrumental in this research. In the malaria parasite Plasmodium falciparum, oxythiamine is metabolized by the parasite's thiamine pyrophosphokinase (TPK) to oxythiamine pyrophosphate. This conversion is crucial for its antiplasmodial activity, as oxythiamine pyrophosphate then inhibits TPP-dependent enzymes, leading to parasite death.

Genetic studies have provided strong evidence for this mechanism. Overexpression of TPK in P. falciparum hypersensitizes the parasites to oxythiamine by up to 1,700-fold, confirming that the conversion to the pyrophosphate form is the activating step. Conversely, parasites overexpressing the TPP-dependent enzymes oxoglutarate dehydrogenase and pyruvate dehydrogenase show increased resistance to oxythiamine, consistent with the antimetabolite's mode of action. These findings validate thiamine utilization as a viable antimalarial drug target.

Studies have extended to other Plasmodium species as well. Research on P. knowlesi has shown that it is also susceptible to thiamine analogs like oxythiamine. In vivo studies using a mouse model with P. berghei have demonstrated that oxythiamine can significantly reduce parasite growth.

While direct studies on the effect of oxythiamine pyrophosphate in Leishmania donovani are not extensively documented, the essentiality of thiamine metabolism in related parasitic protozoa suggests that it could be a potential target. Leishmania species are known to possess membrane-bound pyrophosphatases that are crucial for their survival and cytosolic pH homeostasis, indicating the importance of pyrophosphate metabolism in these organisms.

Table 2: Research Findings on Oxythiamine Pyrophosphate in Parasitic Organisms

| Organism | Key Finding | Implication |

|---|---|---|

| Plasmodium falciparum | Oxythiamine is converted to Oxythiamine Pyrophosphate by parasitic TPK, leading to inhibition of TPP-dependent enzymes and parasite death. nih.govresearchgate.net | Validates the thiamine utilization pathway as a promising antimalarial target. |

| Plasmodium knowlesi | Susceptible to the antiplasmodial activity of thiamine analogs, including oxythiamine. researchgate.net | Suggests a conserved mechanism of action across different Plasmodium species. |

| Plasmodium berghei | Oxythiamine treatment in infected mice reduces parasitemia and slows disease progression. | Demonstrates in vivo efficacy and potential for therapeutic development. |

| Leishmania donovani | While not directly studied with oxythiamine, the presence of essential pyrophosphatases highlights the importance of pyrophosphate metabolism. | Suggests a potential, though unexplored, vulnerability in thiamine-related pathways. |

Studies in Bacterial Systems (Pseudomonas aeruginosa)

The opportunistic pathogen Pseudomonas aeruginosa has also been a subject of investigation regarding the effects of oxythiamine. Metabolic and transcriptomic analyses have shown that oxythiamine is converted intracellularly to oxythiamine pyrophosphate. This active form subsequently inhibits several vitamin B1-dependent enzymes.

Research has identified the pyruvate dehydrogenase complex as a primary target of oxythiamine pyrophosphate in P. aeruginosa. This inhibition leads to a rapid accumulation of intracellular pyruvate. Interestingly, the perturbation of thiamine metabolism by oxythiamine pyrophosphate sensitizes the bacteria to various antibacterial agents, including tetracyclines and 5-fluorouracil. This suggests that targeting thiamine-dependent pathways could be a strategy to overcome antibiotic resistance in this clinically significant pathogen.

Role in Inducing Functional Thiamine Deficiency in Research Models (Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a powerful model organism for studying the systemic effects of nutrient deficiencies. While direct studies using oxythiamine pyrophosphate to induce thiamine deficiency in C. elegans are not widely reported, the organism is utilized to model thiamine deficiency through genetic means, such as mutations in the tpk-1 gene, which encodes thiamine pyrophosphokinase.

These genetic models demonstrate that thiamine pyrophosphate deficiency leads to severe phenotypes, including slowed physiological rhythms. This establishes a clear link between the availability of TPP and normal physiological function in the nematode. The known mechanism of oxythiamine pyrophosphate as a competitive inhibitor of TPP-dependent enzymes in other organisms provides a strong rationale for its use as a pharmacological tool to induce a functional thiamine deficiency state in C. elegans. Such a model would allow for the precise temporal control of thiamine deficiency, offering a complementary approach to genetic models for studying the resulting metabolic and physiological consequences.

Emerging Research Perspectives and Future Directions

Elucidating Novel Molecular Targets and Interaction Partners

Initially recognized for its inhibitory action on canonical TPP-dependent enzymes like transketolase, pyruvate (B1213749) dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (OGDHC), recent investigations are broadening the known interactome of OTPP. nih.govwikipedia.org Research in various organisms, from yeast to parasites and mammalian cells, has confirmed that OTPP's effects are not limited to a single enzyme but rather a spectrum of TPP-dependent pathways. nih.govresearchgate.net

For instance, in Saccharomyces cerevisiae, OTPP exhibits differential inhibition, with mitochondrial enzymes like PDHC and OGDHC being more strongly inhibited than cytosolic enzymes such as transketolase and pyruvate decarboxylase. nih.gov This suggests a potential for OTPP to selectively probe different metabolic compartments. In the context of infectious diseases, OTPP has been shown to be toxic to the malaria parasite Plasmodium falciparum by inhibiting its TPP-dependent enzymes. researchgate.net Furthermore, studies have identified the TPP riboswitch, an RNA element that regulates gene expression in response to TPP levels, as a direct binding partner for OTPP. acs.orgresearchgate.netacs.org This interaction, although weaker than that of TPP, opens up new avenues for exploring the regulation of thiamine (B1217682) homeostasis and for the design of novel antimicrobial agents targeting these riboswitches. researchgate.netacs.org

Developing Advanced Chemical Probes for Thiamine Metabolism Studies

The inherent properties of oxythiamine (B85929), such as its positive charge and the requirement for intracellular phosphorylation to OTPP, present certain limitations for its use as a chemical probe. researchgate.netresearchgate.net These can include poor membrane permeability and a dependence on the activity of thiamine pyrophosphokinase (TPK). researchgate.netresearchgate.netrsc.org To overcome these challenges, researchers are actively developing advanced chemical probes inspired by the structure and mechanism of OTPP.

These next-generation probes aim for improved characteristics such as membrane permeability and broad-spectrum inhibitory activity against TPP-dependent enzymes. acs.org One approach involves masking the charged moieties of thiamine analogs to create prodrugs that can more easily cross cell membranes before being activated intracellularly. acs.org Another strategy focuses on replacing the thiazolium ring of thiamine with other chemical groups, like a triazole ring, to create more potent and selective inhibitors. rsc.orgacs.orgcam.ac.uk These novel compounds, while distinct from OTPP, are designed based on the knowledge gained from studying its interactions with target enzymes. acs.org By using OTPP as a benchmark, these advanced probes will facilitate more precise investigations into the roles of specific TPP-dependent enzymes in health and disease. researchgate.netacs.org

Investigating Allosteric Regulation in Thiamine Pyrophosphate-Dependent Enzymes

The interaction of OTPP with TPP-dependent enzymes is primarily understood as competitive inhibition at the active site. nih.govsemanticscholar.org However, the complexity of these enzymes, many of which are large, multi-subunit complexes, suggests the potential for more intricate regulatory mechanisms, including allosteric regulation. science.gov While direct evidence for OTPP acting as an allosteric modulator is still emerging, the concept of allosteric regulation within this class of enzymes is well-established. semanticscholar.org

Thiamine pyrophosphate itself can act as an allosteric regulator for some enzymes. semanticscholar.org Given the structural similarity between TPP and OTPP, it is plausible that OTPP could also interact with allosteric sites, either directly or indirectly, influencing enzyme activity in ways beyond simple competitive inhibition. Future research in this area will likely involve detailed structural and kinetic studies to map potential allosteric binding sites and to understand how the binding of OTPP might induce conformational changes that affect catalysis. This could lead to the development of highly specific allosteric modulators with therapeutic potential.

Systems Biology Approaches to Thiamine Metabolism Perturbation

The ability of OTPP to broadly inhibit TPP-dependent enzymes makes it a powerful tool for studying the systemic effects of perturbed thiamine metabolism. nih.govresearchgate.net By employing systems biology approaches, such as metabolomics and proteomics, researchers can gain a holistic view of the cellular response to OTPP treatment. nih.govnih.govnih.gov

Metabolic and transcriptomic analyses in bacteria like Pseudomonas aeruginosa have shown that OTPP-induced inhibition of TPP-dependent enzymes leads to widespread metabolic reprogramming, sensitizing the bacteria to various antibiotics. nih.govresearchgate.net In cancer cell lines, quantitative proteomics has revealed that OTPP treatment alters the expression and phosphorylation status of numerous proteins involved in critical cellular processes like cell cycle regulation and apoptosis. nih.govresearchgate.netacs.org These studies demonstrate that the impact of OTPP extends far beyond the direct inhibition of its primary targets, triggering a cascade of downstream effects. By integrating multi-omics data, researchers can construct comprehensive models of thiamine metabolism and its perturbation, uncovering novel therapeutic targets and strategies for a range of diseases, including cancer and infectious diseases. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can the tautomeric states of oxythiamine pyrophosphate (OxyTPP) influence its interaction with the thiamine pyrophosphate (TPP) riboswitch?

- OxyTPP exhibits multiple tautomeric forms (e.g., keto, enol), which are critical for RNA aptamer recognition. The predominant 4'-keto tautomer, protonated at the N1'-position, is selectively recognized by the TPP riboswitch, as shown by binding isotope effects (BIEs) and 2D infrared (2D IR) spectroscopy. These methods, combined with variable-temperature FTIR and NMR, enable direct observation of tautomer distributions .

Q. What experimental approaches are used to quantify OxyTPP’s inhibitory effects on thiamine-dependent enzymes?

- OxyTPP acts as a competitive inhibitor by binding to the active sites of thiamine-dependent enzymes (e.g., transketolase). Enzyme activity assays with purified proteins, coupled with kinetic analyses (e.g., Michaelis-Menten parameters), are used to measure inhibition. Structural docking studies (e.g., FlexX algorithm) and homology modeling further clarify binding interactions .

Q. How does oxythiamine phosphorylation by thiamine pyrophosphokinase (TPK) contribute to its biological activity?

- TPK phosphorylates oxythiamine to OxyTPP, which mimics TPP but lacks catalytic functionality due to substitution of the 4-NH₂ group with a hydroxyl. In vitro phosphorylation assays using radiolabeled thiamine and HPLC quantification of phosphorylated derivatives are standard methods to study this process .

Advanced Research Questions

Q. How can spectroscopic techniques resolve contradictions in tautomer distribution between free and riboswitch-bound OxyTPP?

- Free OxyTPP exists as a mixture of keto and enol tautomers, while riboswitch-bound OxyTPP adopts a single tautomer. 2D IR spectroscopy and DFT calculations quantify tautomer populations in solution, whereas BIEs and cryogenic NMR reveal shifts in tautomer preference upon RNA binding. Contradictions arise from solvent effects versus RNA-induced stabilization, requiring multi-method validation .

Q. What genetic and biochemical strategies identify OxyTPP resistance mechanisms in parasites?

- In Plasmodium falciparum, resistance arises from PfTPK mutations (e.g., position 284) that reduce ATP/AMP binding, lowering OxyTPP synthesis. Whole-genome sequencing of resistant strains, coupled with enzymatic activity assays (e.g., [³H]-thiamine uptake studies), validate resistance mechanisms. CRISPR-Cas9 knockout models (e.g., P. berghei TPK-KO) confirm developmental defects in oocysts .

Q. How do computational models reconcile discrepancies in OxyTPP docking predictions for PfTPK versus mammalian TPK?

- AlphaFold-generated PfTPK models are superimposed onto mammalian TPK crystal structures to predict OxyTPP binding pockets. FlexX docking simulations reveal species-specific differences in active-site flexibility, validated by mutational analysis (e.g., residue substitutions affecting cofactor binding). Cross-species comparisons require molecular dynamics simulations to account for conformational dynamics .

Q. What role do tautomer dynamics play in OxyTPP-induced riboswitch activation under physiological stress?

- Stress-induced deamination of TPP to OxyTPP triggers riboswitch activation via tautomer-specific hydrogen bonding. Single-molecule FRET and stopped-flow kinetics measure RNA conformational changes, while isothermal titration calorimetry (ITC) quantifies binding affinities for different tautomers. Contradictory reports on activation thresholds are resolved by pH-dependent studies .

Methodological Guidance

Q. Which techniques are optimal for distinguishing OxyTPP tautomers in complex biological matrices?

- 2D IR spectroscopy provides high-resolution tautomer identification in aqueous solutions. For cellular studies, hyperpolarized ¹³C NMR enhances sensitivity, while LC-MS/MS with deuterium isotope labeling quantifies tautomer ratios in tissue extracts. Cross-validation with X-ray crystallography is critical for structural assignments .

Q. How should researchers design experiments to validate OxyTPP’s role in thiamine deficiency models?

- Use animal models (e.g., pigeons, rats) fed oxythiamine-enriched diets, followed by HPLC analysis of tissue TPP/OxyTPP levels. Pair with enzymatic assays (e.g., transketolase activity in liver homogenates) to distinguish functional deficiency from metabolite accumulation. Control for off-target effects using TPK inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.